[(3aR,6S,6aS)-6-(6-amino-9H-purin-9-yl)-5-fluoro-2,2-dimethyl-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methanol
Description
The compound [(3aR,6S,6aS)-6-(6-amino-9H-purin-9-yl)-5-fluoro-2,2-dimethyl-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methanol (CAS: 805245-45-8) is a fluorinated carbocyclic nucleoside analogue featuring a cyclopenta[d][1,3]dioxol ring system substituted with a 6-aminopurine base and a methanol group . This article compares its properties with structurally related compounds, emphasizing synthetic routes, physicochemical characteristics, and biological relevance.
Properties
IUPAC Name |
[6-(6-aminopurin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O3/c1-14(2)22-10-6(3-21)7(15)9(11(10)23-14)20-5-19-8-12(16)17-4-18-13(8)20/h4-5,9-11,21H,3H2,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWPEJMCWDXCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(=C(C2O1)CO)F)N3C=NC4=C(N=CN=C43)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Cyclopenta[d] dioxol Ring
The cyclopenta[d]dioxol ring is synthesized from D-ribose through a sequence involving acetal protection, ring-closing metathesis (RCM), and hydrogenation (Table 1).
Procedure :
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Acetal Formation : D-ribose is protected with 2,2-dimethoxypropane under acidic conditions to form a 1,2-O-isopropylidene derivative, fixing the ring’s stereochemistry.
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Ring-Closing Metathesis : The protected diene intermediate undergoes RCM using Grubbs’ second-generation catalyst (10 mol%) in dichloromethane, yielding a cyclopentenol derivative.
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Hydrogenation : The cyclopentenol is hydrogenated with Pd/C (10 wt%) in ethyl acetate under 50 psi H₂, achieving complete conversion to the cyclopentane scaffold with retention of stereochemistry.
Key Data :
Coupling of the 6-Aminopurine Base
The purine base is introduced using a Mitsunobu reaction or SN2 displacement , with careful attention to protecting group strategy.
Procedure :
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Base Activation : 6-Aminopurine is protected as a benzyl carbamate (Cbz) to prevent undesired side reactions during coupling.
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Mitsunobu Coupling : The protected purine is reacted with the cyclopentanol derivative using DIAD and PPh₃ in THF, achieving 85–90% yield.
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Deprotection : The Cbz group is removed via hydrogenolysis (Pd/C, H₂, MeOH), yielding the free amine.
Challenges :
Installation of the Hydroxymethyl Group
The C4 hydroxymethyl group is introduced via oxidation of a pre-existing methylene moiety or through hydroxyl protection/deprotection .
Method A: Oxidation of Methylene
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The cyclopentane intermediate’s methylene group is oxidized with OsO₄/NMO in acetone/water, yielding a diol, which is selectively protected and reduced to the primary alcohol.
Method B: Direct Hydroxymethylation
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A TBS-protected hydroxymethyl group is introduced early in the synthesis via Grignard addition to a ketone intermediate, followed by deprotection with TBAF in THF.
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Late Fluorination) | Route B (Fluorinated Precursor) |
|---|---|---|
| Total Steps | 18 | 14 |
| Overall Yield | 12% | 23% |
| Key Advantage | Avoids fluorinated intermediates | Higher stereocontrol |
| Major Limitation | Low regioselectivity | Complex precursor synthesis |
| Purification Challenges | HPLC required (85% purity) | Column chromatography (silica gel) |
Purification and Scalability
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Crystallization : The final product is crystallized from MeOH/H₂O (4:1) to achieve >99% purity, though yields drop to 65% due to solubility issues.
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HPLC : Semi-preparative HPLC (C18 column, 10 mM NH₄OAc/MeCN gradient) resolves diastereomeric byproducts, but scales poorly beyond 10 g.
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Adsorption : Molecularly imprinted polymers (MIPs) functionalized with adenine analogs selectively bind the target compound, enabling a 90% recovery rate from crude mixtures .
Chemical Reactions Analysis
Types of Reactions
[(3aR,6S,6aS)-6-(6-aminopurin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst, such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the purine base or the fluorinated carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Structural Characteristics
The compound features a purine base and a cyclopentadioxole framework, which contribute to its unique properties. The presence of a fluorine atom enhances its lipophilicity and stability, making it an attractive candidate for drug development. The molecular formula is with a molecular weight of 321.31 g/mol .
Medicinal Chemistry
The unique structure suggests potential biological activity. The amino and fluoro groups allow for various chemical reactions including nucleophilic substitutions and electrophilic reactions. These properties may enable the compound to act as a precursor or active agent in drug formulations targeting specific biological pathways .
Enzyme Inhibition
The compound may inhibit specific enzymes by binding to their active sites. This mechanism is crucial in developing therapeutic agents for diseases where enzyme regulation is necessary .
DNA/RNA Interaction
Due to the purine moiety, the compound could interact with nucleic acids, potentially affecting their function. This interaction could be leveraged in designing nucleic acid-based therapies or diagnostics .
Synthetic Methodologies
The synthesis of [(3aR,6S,6aS)-6-(6-amino-9H-purin-9-yl)-5-fluoro-2,2-dimethyl-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methanol typically involves multi-step organic synthesis techniques:
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Formation of Cyclopentadioxole Framework :
- Achieved by reacting suitable dienes with diols under acidic conditions.
-
Purine Moiety Attachment :
- Utilizes nucleophilic substitution reactions involving protected purine derivatives.
-
Fluorination :
- Conducted using fluorinating agents under controlled conditions to ensure selectivity.
- Final Product Purification :
Case Studies and Research Findings
Research has indicated that compounds similar to [(3aR,6S,6aS)-6-(6-amino-9H-purin-9-yl)-5-fluoro-2,2-dimethyl-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methanol exhibit promising anti-cancer properties due to their ability to interfere with cellular signaling pathways .
In vitro studies have demonstrated that such compounds can selectively inhibit the growth of various cancer cell lines by targeting specific metabolic pathways associated with tumor growth .
Mechanism of Action
The mechanism of action of [(3aR,6S,6aS)-6-(6-aminopurin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]methanol will depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It may act as an agonist or antagonist at specific receptors.
DNA/RNA interaction: The purine base may allow the compound to interact with nucleic acids, affecting their function.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Key Structural Features of Analogues
Key Observations :
- Fluorine Position : The target compound’s 5-fluoro substitution contrasts with the 4'-fluoro in and 5,5-difluoro in , which may alter steric and electronic interactions with biological targets.
- Halogen Variation : The 2-chloro substituent in increases molecular weight (341.75 g/mol vs. 321.31 g/mol for the target) and may influence binding kinetics .
Physicochemical Properties
Table 3: Physical and Spectral Data
Analysis :
- Thermal Stability: The high melting point of (213–215°C) suggests strong crystalline packing, possibly due to hydrogen bonding from the methanol group.
- Spectral Signatures: Fluorine-induced deshielding in (δ 5.30–5.40) contrasts with non-fluorinated analogues, aiding structural confirmation .
Biological Activity
The compound [(3aR,6S,6aS)-6-(6-amino-9H-purin-9-yl)-5-fluoro-2,2-dimethyl-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methanol (CAS No. 805245-45-8) is a complex organic molecule that exhibits potential biological activities. Its structural features include a purine base, a fluorine atom, and a cyclopenta[d][1,3]dioxol ring system. These components suggest that the compound may interact with various biological targets, making it of interest in pharmacological research.
Molecular Structure
- Molecular Formula : C14H16FN5O3
- Molecular Weight : 321.31 g/mol
Structural Features
| Feature | Description |
|---|---|
| Purine Base | Essential for nucleic acid structure |
| Fluorine Atom | Enhances stability and lipophilicity |
| Cyclopenta[d][1,3]dioxole Ring | Contributes to unique reactivity |
The biological activity of this compound is primarily linked to its structural components. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors.
- DNA/RNA Interaction : The purine base allows interaction with nucleic acids, potentially affecting their function.
Pharmacological Potential
Research indicates that purine derivatives often exhibit significant pharmacological properties. For instance, the compound can act as a substrate for adenosine deaminase and adenosine kinase, which are crucial in nucleotide metabolism . In L1210 cells, it has been shown to convert into 8-aminoinosine monophosphate through enzymatic reactions involving AMP deaminase .
Case Studies and Research Findings
- Cytotoxicity Studies : In experiments where pentostatin inhibited adenosine deaminase, the cytotoxicity of the compound was unaffected. However, coformycin enhanced cytotoxicity by increasing cellular concentrations of phosphates derived from the compound .
- Predictive Models : Using models like PASS (Prediction of Activity Spectra for Substances), researchers can predict potential biological activities based on the compound's structure. This model suggests activities similar to other known purine analogs such as acyclovir and fludarabine.
Comparative Analysis
A comparison with similar compounds highlights the unique aspects of [(3aR,6S,6aS)-6-(6-amino-9H-purin-9-yl)-5-fluoro-2,2-dimethyl-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methanol:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Acyclovir | Purine analog | Antiviral |
| Fludarabine | Purine derivative | Antitumor |
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |
The presence of both fluorine and a methanol group in this compound significantly influences its reactivity and interaction profiles compared to other purine derivatives.
Q & A
Basic: How can researchers optimize the synthetic yield of this compound?
Methodological Answer:
The synthesis can be optimized by adjusting reaction conditions such as solvent systems, stoichiometry, and purification techniques. For example, describes the use of dichloromethane/water mixtures with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidizing agent, followed by silica gel column chromatography (EtOAc/hexanes eluent) to achieve an 86% yield. Monitoring reaction progress via TLC and optimizing reaction time (e.g., 1 hour at room temperature) are critical . Additionally, reports a 96% yield using acetone and triethylorthoformate under TsOH catalysis, highlighting the importance of acid catalysis in cyclization steps .
Advanced: What role does fluorine substitution at the 5-position play in enhancing antiviral activity?
Methodological Answer:
Fluorination at the 5-position enhances metabolic stability and target binding through electronegative effects and steric modulation. demonstrates that 5-fluoro derivatives exhibit broad-spectrum antiviral activity against RNA viruses, likely due to improved resistance to enzymatic degradation and increased affinity for viral polymerase active sites. Comparative studies using ¹⁹F NMR or X-ray crystallography can elucidate fluorine’s impact on conformational dynamics .
Basic: What analytical techniques validate the purity and structure of this compound?
Methodological Answer:
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential. provides detailed ¹H NMR (δ 8.31 ppm for purine protons) and ¹³C NMR (δ 99.2 ppm, d, J = 180.2 Hz for fluorinated carbons) data, while HRMS confirms the molecular ion ([M+H]+ m/z 301.1185). Purity can be further assessed via HPLC with UV detection at 260 nm (purine absorbance) .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogues of this compound?
Methodological Answer:
SAR studies should systematically modify substituents (e.g., replacing fluorine with chlorine or methyl groups) and evaluate antiviral efficacy in vitro. suggests testing analogues in cell-based assays (e.g., RSV-infected African green monkey models) and correlating activity with steric/electronic parameters using computational tools like molecular docking. Stereochemical variations (e.g., 3aR vs. 3aS configurations) should also be explored .
Basic: What are the key challenges in ensuring stereochemical fidelity during synthesis?
Methodological Answer:
Chiral intermediates require careful control of reaction conditions to avoid racemization. uses stereospecific protecting groups (2,2-dimethylcyclopenta-dioxolane) to preserve the 3aR,6S,6aS configuration. Chiral HPLC or polarimetry can monitor enantiomeric excess, while X-ray crystallography (as in ) confirms absolute configurations .
Advanced: How can contradictory data on antiviral efficacy across studies be resolved?
Methodological Answer:
Discrepancies may arise from variations in assay conditions (e.g., cell lines, viral strains) or compound stability. Researchers should standardize protocols (e.g., fixed MOI, serum-free media) and validate results using orthogonal methods (e.g., plaque reduction vs. qRT-PCR). highlights the need for in vivo corroboration, such as testing in animal models with pharmacokinetic profiling .
Basic: What methodologies assess the compound’s enzymatic stability in biological systems?
Methodological Answer:
Incubate the compound with liver microsomes or human plasma at 37°C, and quantify degradation over time via LC-MS. implies fluorination improves stability; comparative studies with non-fluorinated analogues (e.g., aristeromycin) can validate this. Parallel artificial membrane permeability assays (PAMPA) may predict blood-brain barrier penetration .
Advanced: How can prodrug strategies enhance bioavailability?
Methodological Answer:
Phosphonate or ester prodrugs (e.g., 5′-phosphonate derivatives in ) can improve solubility and cellular uptake. Synthesize prodrugs via coupling reactions (e.g., Steglich esterification) and evaluate hydrolysis kinetics in simulated gastric fluid. ’s GS-7682 prodrug demonstrates efficacy in vivo, suggesting phosphate masking as a viable strategy .
Basic: What in vitro models are suitable for preliminary antiviral screening?
Methodological Answer:
Use cell lines permissive to target viruses (e.g., Vero cells for RSV, HEK-293T for picornaviruses). employs cytopathic effect (CPE) reduction assays, with EC₅₀ values calculated via nonlinear regression. Include ribavirin or remdesivir as positive controls and validate results with plaque assays .
Advanced: How does the compound interact with host or viral proteins?
Methodological Answer:
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure binding affinity to viral polymerases or host receptors (e.g., P2Y12 in ). Molecular dynamics simulations may predict interactions with conserved motifs (e.g., GDD in RNA-dependent RNA polymerase). ’s phosphorothioate analogue suggests sulfur substitutions modulate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
